molecular formula NULL B1172590 EPO CAS No. 11096-26-7

EPO

カタログ番号: B1172590
CAS番号: 11096-26-7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythropoietin (EPO) is a glycoprotein cytokine secreted mainly by the kidneys in response to cellular hypoxia . It stimulates red blood cell production (erythropoiesis) in the bone marrow . Low levels of this compound are constantly secreted in sufficient quantities to compensate for normal red blood cell turnover .


Synthesis Analysis

This compound is primarily produced from renal this compound-producing cells (REPs). This compound production in REPs is tightly regulated in a hypoxia-inducible manner to maintain tissue oxygen homeostasis . Insufficient this compound production by REPs causes renal anemia and anemia associated with chronic disorders .


Molecular Structure Analysis

This compound is an N-linked glycoprotein consisting of 166 amino acids . It acts via its homodimeric erythropoietin receptor (this compound-R) that increases cell survival and drives the terminal erythroid maturation of progenitors .


Chemical Reactions Analysis

This compound has been shown to increase the proliferation of red blood cells and increase the amount of oxygen carried to muscles . All endogenous this compound and exogenous ESAs shift to 22 kDa, except for Peg-bound epoetin β pegol .


Physical and Chemical Properties Analysis

This compound is highly glycosylated (40% of total molecular weight), with a half-life in blood around 5 hours . This compound’s half-life may vary between endogenous and various recombinant versions .

作用機序

EPO exerts its effects by binding to the erythropoietin receptor (EpoR) . This compound binds to the erythropoietin receptor on the red cell progenitor surface and activates a JAK2 signalling cascade .

Safety and Hazards

Not only is there no guarantee that EPO can improve sports performance, but there are serious health risks to be aware of as well. Risks of therapy include death, myocardial infarction, stroke, venous thromboembolism, and tumor recurrence .

将来の方向性

The European Patent Office has published its Strategic Plan (SP2023) outlining its vision for the years ahead . The this compound’s Strategic Plan (SP2023) focuses on achieving five goals that will ensure the this compound is capable of delivering excellence to all its stakeholders .

特性

CAS番号

11096-26-7

分子式

NULL

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。